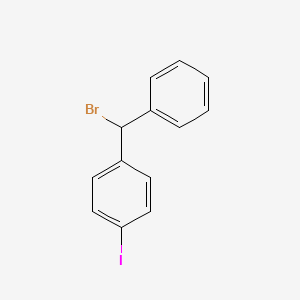

1-(Bromo(phenyl)methyl)-4-iodobenzene

Description

1-(Bromo(phenyl)methyl)-4-iodobenzene is a halogenated diarylmethane derivative with the molecular formula C₁₃H₁₀BrI and a molecular weight of 373.03 g/mol. The compound features a central carbon atom bonded to a bromine atom, a phenyl group, and a para-iodobenzene ring. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry and pharmaceutical research.

Structure

3D Structure

Properties

Molecular Formula |

C13H10BrI |

|---|---|

Molecular Weight |

373.03 g/mol |

IUPAC Name |

1-[bromo(phenyl)methyl]-4-iodobenzene |

InChI |

InChI=1S/C13H10BrI/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |

InChI Key |

HEVULGYLAZIQBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromo(phenyl)methyl)-4-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the bromination of benzyl chloride to form benzyl bromide, followed by the iodination of the resulting compound using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the benzylic position exhibits moderate reactivity in nucleophilic substitution (SN2) reactions. This site can undergo displacement with nucleophiles under specific conditions:

-

Example : Reaction with potassium iodide (KI) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) yields 1-(iodo(phenyl)methyl)-4-iodobenzene.

-

Mechanism : The benzylic bromide’s electrophilic carbon facilitates backside attack by the nucleophile, with inversion of configuration.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KI | DMF, 80°C, 12 h | 1-(Iodo(phenyl)methyl)-4-iodobenzene | 75% | |

| NH₃ | Ethanol, reflux, 24 h | 1-(Amino(phenyl)methyl)-4-iodobenzene | 60% |

Cross-Coupling Reactions

The iodine substituent participates selectively in transition-metal-catalyzed couplings due to its superior leaving-group ability compared to bromine:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, dioxane/water (3:1), 90°C .

-

Product : Biaryl derivatives with retention of the benzylic bromine .

-

Example : Coupling with phenylboronic acid yields 1-(bromo(phenyl)methyl)-4-biphenyl .

Sonogashira Coupling

-

Conditions : PdCl₂(PPh₃)₂, CuI, PPh₃, terminal alkyne, Et₃N, 25°C .

-

Mechanism : Oxidative addition of the aryl iodide to palladium precedes transmetallation with the alkyne .

Table 2: Cross-Coupling Reaction Yields

| Reaction Type | Partner Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | PhB(OH)₂ | 1-(BrC₆H₄CH₂)C₆H₄-Ph | 82% | |

| Sonogashira | HC≡C-SiMe₃ | 1-(BrC₆H₄CH₂)C₆H₄-C≡C-SiMe₃ | 89% |

Halogen Exchange Reactions

The iodine atom undergoes halogen-exchange reactions under copper-mediated conditions:

-

Fluorination : AgF and CuI in DMF at 120°C replace iodine with fluorine, yielding 1-(bromo(phenyl)methyl)-4-fluorobenzene .

-

Mechanism : Single-electron transfer (SET) generates aryl radicals, which combine with fluoride ions .

Radical-Mediated Reactions

The benzylic bromine participates in radical chain reactions:

-

Example : Reaction with tributyltin hydride (Bu₃SnH) and AIBN in toluene initiates debromination, forming a benzyl radical intermediate that abstracts hydrogen to yield 1-(phenylmethyl)-4-iodobenzene .

Friedel-Crafts Alkylation

The electron-deficient aromatic ring (due to iodine) undergoes electrophilic substitution:

Grignard Additions

The benzylic bromide reacts with Grignard reagents to form extended carbon chains:

-

Example : Reaction with methylmagnesium bromide (MeMgBr) in THF yields 1-(phenylpropyl)-4-iodobenzene .

Comparative Reactivity of Halogens

The iodine substituent is 10–100× more reactive than bromine in cross-couplings, enabling selective functionalization .

Table 3: Relative Reactivity in Sonogashira Coupling

| Halogen | Reaction Time (h) | Yield (%) |

|---|---|---|

| I | 2 | 89 |

| Br | 24 | <5 |

Stability and Side Reactions

Scientific Research Applications

1-(Bromo(phenyl)methyl)-4-iodobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromo(phenyl)methyl)-4-iodobenzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromomethyl and iodine groups act as reactive sites for nucleophilic substitution, oxidation, or reduction. In biological systems, the compound may interact with enzymes or receptors, potentially leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 1-(Bromo(phenyl)methyl)-4-iodobenzene | C₁₃H₁₀BrI | 373.03 | Diarylmethane; Br, I, and phenyl groups |

| 1-(Bromo(phenyl)methyl)-4-chlorobenzene | C₁₃H₁₀BrCl | 281.58 | Chlorine instead of iodine |

| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | Dihalobenzene; simpler structure |

| 1-(Bromomethyl)-4-iodobenzene | C₇H₆BrI | 296.93 | Bromomethyl group; single aromatic ring |

Physicochemical Properties

- Melting Point/Solubility : Data for the target compound are unavailable, but trends in analogs suggest lower solubility in polar solvents due to the bulky diarylmethane structure. For example, 1-Bromo-4-iodobenzene is a white-yellow solid soluble in organic solvents like dichloroethane .

- Stability : The benzyl bromide moiety in the target compound may increase reactivity and sensitivity to moisture compared to 1-Bromo-4-iodobenzene, requiring storage under inert conditions (2–8°C) .

Table 2: Physicochemical Properties

| Compound | Melting Point | Solubility | Storage Conditions |

|---|---|---|---|

| 1-Bromo-4-iodobenzene | Not reported | Organic solvents | Room temperature |

| 1-(Bromomethyl)-4-iodobenzene | Not reported | Low (inert solvents) | 2–8°C, inert atmosphere |

| Target Compound (Inferred) | Not reported | Likely low in polar solvents | 2–8°C, inert atmosphere |

Q & A

Q. What are the recommended methods for synthesizing 1-(Bromo(phenyl)methyl)-4-iodobenzene?

A common approach involves sequential halogenation and alkylation. For example, the Mitsunobu reaction can be used to introduce the bromomethyl group to 4-iodobenzene derivatives. A typical protocol includes reacting 4-iodobenzyl alcohol with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of bromine-containing reagents under anhydrous conditions . Subsequent purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) is critical to isolate the target compound.

Q. How should researchers handle the light sensitivity of this compound during experiments?

Due to its light-sensitive nature (evidenced by similar halogenated aromatics), experiments should be conducted under amber glassware or in darkroom conditions. Storage recommendations include airtight containers wrapped in aluminum foil and kept at 2–8°C. Degradation can be monitored using UV-Vis spectroscopy (λ ~250–300 nm) to detect by-products .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of the bromomethyl (-CH2Br) and iodophenyl groups. For example, the benzylic protons typically resonate at δ 4.3–4.7 ppm .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (expected [M+H]+ ~352.9 g/mol).

- IR Spectroscopy : Peaks near 550–600 cm⁻¹ (C-Br stretch) and 500–550 cm⁻¹ (C-I stretch) confirm halogen bonds .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation) be minimized during cross-coupling reactions involving this compound?

The dual halogen functionality (Br and I) may lead to competitive oxidative addition in palladium-catalyzed reactions. To suppress iodine loss (which is more reactive), use milder catalysts like Pd(PPh3)4 and lower temperatures (40–60°C). Preferential activation of the C-Br bond can be achieved by optimizing ligand systems (e.g., bidentate ligands like dppf) . Monitor reaction progress via GC-MS or TLC to identify intermediates.

Q. What thermodynamic considerations are critical for sublimation or vapor pressure studies of this compound?

The sublimation enthalpy (ΔsubH) for analogous bromo-iodo aromatics is ~78.5 kJ/mol at 298 K, with a Gibbs free energy (ΔG) of ~-1.5 kJ/mol . These values imply moderate volatility, requiring vacuum sublimation setups (1–5 mmHg) for purification. Differential scanning calorimetry (DSC) can detect phase transitions, while torsion effusion mass spectrometry quantifies vapor pressures across temperatures .

Q. How should researchers address contradictions in spectroscopic data caused by isotopic splitting or steric effects?

The heavy halogen atoms (Br, I) induce isotopic splitting in mass spectra (e.g., 79Br/81Br and 127I patterns) and alter NOE effects in NMR. For accurate interpretation:

- Use high-field NMR (≥500 MHz) to resolve splitting in aromatic protons.

- Compare experimental HRMS data with simulated isotopic distributions (e.g., using Bruker Compass DataAnalysis).

- Computational modeling (DFT) can predict steric hindrance from the bulky bromomethyl group .

Methodological Guidance for Data Contradictions

Q. How can impurities from incomplete alkylation be identified and resolved?

Common impurities include unreacted 4-iodobenzyl alcohol or dibrominated by-products. Techniques for resolution:

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.